molecular formula C14H22ClNO3 B5119643 2-[Methyl(propan-2-yl)amino]ethyl 4-methoxybenzoate;hydrochloride

2-[Methyl(propan-2-yl)amino]ethyl 4-methoxybenzoate;hydrochloride

Cat. No.: B5119643
M. Wt: 287.78 g/mol
InChI Key: RBWXVLRSDQVROD-UHFFFAOYSA-N
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Description

2-[Methyl(propan-2-yl)amino]ethyl 4-methoxybenzoate;hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(propan-2-yl)amino]ethyl 4-methoxybenzoate;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with 2-[Methyl(propan-2-yl)amino]ethanol in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The industrial process also includes purification steps such as crystallization and filtration to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(propan-2-yl)amino]ethyl 4-methoxybenzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-[Methyl(propan-2-yl)amino]ethyl 4-methoxybenzoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a tool for probing biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[Methyl(propan-2-yl)amino]ethyl 4-methoxybenzoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methyl(propan-2-yl)amino]ethyl 3,4,5-trimethoxybenzoate
  • 2-[Methyl(propan-2-yl)amino]ethyl 2-methoxybenzoate
  • 2-[Methyl(propan-2-yl)amino]ethyl 4-ethoxybenzoate

Uniqueness

2-[Methyl(propan-2-yl)amino]ethyl 4-methoxybenzoate;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its unique arrangement allows for specific interactions with biological targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[methyl(propan-2-yl)amino]ethyl 4-methoxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-11(2)15(3)9-10-18-14(16)12-5-7-13(17-4)8-6-12;/h5-8,11H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWXVLRSDQVROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCOC(=O)C1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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